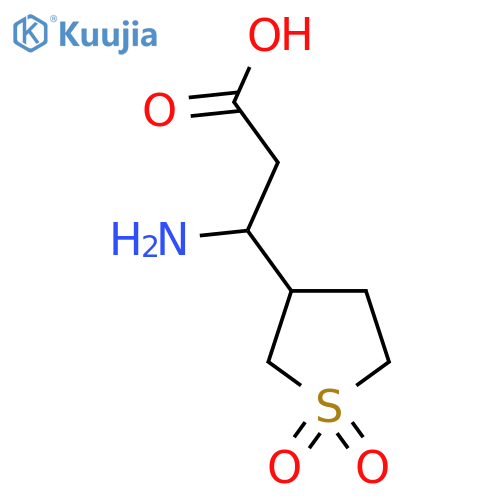

Cas no 2166571-31-7 (3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid)

3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-815373

- 2166571-31-7

- 3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid

- 3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid

-

- インチ: 1S/C7H13NO4S/c8-6(3-7(9)10)5-1-2-13(11,12)4-5/h5-6H,1-4,8H2,(H,9,10)

- InChIKey: IBSUZMYIIJHXHG-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C(CC(=O)O)N)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 207.05652907g/mol

- どういたいしつりょう: 207.05652907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.7

- トポロジー分子極性表面積: 106Ų

3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-815373-0.5g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 95% | 0.5g |

$1372.0 | 2024-05-21 | |

| Enamine | EN300-815373-5.0g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 95% | 5.0g |

$4143.0 | 2024-05-21 | |

| Enamine | EN300-815373-10g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 10g |

$6144.0 | 2023-09-02 | ||

| Enamine | EN300-815373-0.1g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 95% | 0.1g |

$1257.0 | 2024-05-21 | |

| Enamine | EN300-815373-0.05g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 95% | 0.05g |

$1200.0 | 2024-05-21 | |

| Enamine | EN300-815373-0.25g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 95% | 0.25g |

$1315.0 | 2024-05-21 | |

| Enamine | EN300-815373-1g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 1g |

$1429.0 | 2023-09-02 | ||

| Enamine | EN300-815373-10.0g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 95% | 10.0g |

$6144.0 | 2024-05-21 | |

| Enamine | EN300-815373-1.0g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 95% | 1.0g |

$1429.0 | 2024-05-21 | |

| Enamine | EN300-815373-2.5g |

3-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid |

2166571-31-7 | 95% | 2.5g |

$2800.0 | 2024-05-21 |

3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid 関連文献

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acidに関する追加情報

3-Amino-3-(1,1-dioxo-1λ6-thiolan-3-yl)propanoic Acid: A Comprehensive Overview

3-Amino-3-(1,1-dioxo-1λ6-thiolan-3-yl)propanoic acid is a compound with the CAS number 2166571-31-7. This compound is a derivative of propanoic acid, featuring a unique structure that includes an amino group and a thiolane ring. The thiolane ring, also known as a tetrahydrothiophene ring, is a five-membered ring containing one sulfur atom and four carbon atoms. The dioxo substitution on the thiolane ring adds further complexity to the molecule, making it a subject of interest in various chemical and biological studies.

The structure of 3-Amino-3-(1,1-dioxo-1λ6-thiolan-3-yl)propanoic acid is characterized by its amino group, which is attached to the same carbon as the thiolane ring. This arrangement suggests potential for hydrogen bonding and other intermolecular interactions, which could be significant in its chemical reactivity and biological activity. The propanoic acid moiety at the core of the molecule provides a carboxylic acid group, which can participate in various chemical reactions, including esterification and amidation.

Recent studies have explored the potential of this compound in drug discovery and development. Its unique structure makes it a promising candidate for targeting specific biological pathways. For instance, researchers have investigated its ability to inhibit certain enzymes involved in metabolic disorders. The thiolane ring has been shown to enhance the molecule's stability and bioavailability, making it a valuable lead compound for developing new therapeutic agents.

In addition to its potential pharmacological applications, 3-Amino-3-(1,1-dioxo-1λ6-thiolan-3-yl)propanoic acid has also been studied for its role in organic synthesis. Its amino group and carboxylic acid group make it versatile for constructing more complex molecules. Chemists have utilized this compound as a building block in synthesizing peptidomimetics and other bioactive compounds.

The synthesis of this compound involves multiple steps, including the formation of the thiolane ring and subsequent functionalization with the amino and carboxylic acid groups. Recent advancements in catalytic methods have improved the efficiency of these reactions, enabling better control over the stereochemistry and regioselectivity of the product.

From an environmental perspective, understanding the degradation pathways of 3-Amino-3-(1,1-dioxo-1λ6-thiolan-3-yl)propanoic acid is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, such as exposure to light or microbial activity, this compound undergoes biodegradation into less complex molecules. This information is vital for ensuring sustainable practices in its production and use.

In conclusion, 3-Amino-3-(1,1-dioxo-1λ6-thiolan-3-yl)propanoic acid is a multifaceted compound with applications ranging from drug discovery to organic synthesis. Its unique structure and functional groups make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

2166571-31-7 (3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid) 関連製品

- 1820612-66-5(5-Bromo-3-chloro-6-hydroxypyridine-2-carboxylic acid)

- 2229429-60-9(1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol)

- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)

- 1450997-88-2(3-Hydroxyoxetane-3-carboxylic acid)

- 2229380-87-2(tert-butyl N-2-(5-bromothiophen-3-yl)-1-oxopropan-2-ylcarbamate)

- 1806848-66-7(Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate)

- 2059915-00-1((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)

- 914335-24-3(2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-)

- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)

- 86428-61-7(1-(Oxan-4-yl)propan-2-one)